molecular formula C34H64Cl2N2O6S B000379 クリンダマイシンパルミテート塩酸塩 CAS No. 25507-04-4

クリンダマイシンパルミテート塩酸塩

カタログ番号 B000379
CAS番号: 25507-04-4
分子量: 699.9 g/mol
InChIキー: GTNDZRUWKHDICY-KXROMCTESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clindamycin palmitate hydrochloride (CPH) is a semi-synthetic antibiotic derived from lincomycin and is used to treat a variety of bacterial infections. It is effective against Gram-positive bacteria, and has been used in the treatment of a wide range of infections, including those of the skin, respiratory, and urinary tracts. CPH is also used in combination with other antibiotics to treat more serious infections, such as those caused by Streptococcus pneumoniae and Haemophilus influenzae.

科学的研究の応用

医薬品製造における3D印刷

クリンダマイシンパルミテート塩酸塩は、3D印刷錠剤の開発に使用されてきました . このプロセスには、選択的レーザー焼結(SLS)と、製剤とプロセス要因がプリンレットの重要な品質属性に与える影響を調べることにより製剤を最適化することが含まれます . この方法は、患者のニーズに合わせてカスタマイズされた剤形を製造する機会を提供します .

細菌感染症の治療

クリンダマイシンパルミテート塩酸塩は、感受性の微生物によるさまざまな重篤な感染症の治療に使用される半合成リンコサミド系抗生物質です . これは、嫌気性菌だけでなく、グラム陽性球菌および桿菌、グラム陰性桿菌を含む比較的狭いスペクトルを有しています .

尋常性座瘡の治療

クリンダマイシンパルミテート塩酸塩は、尋常性座瘡にも局所的に使用されます . これは、座瘡を引き起こす特定の細菌の増殖を阻止することにより、座瘡病変の数を減らすのに役立ちます <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250098 477.27619404v-134.06634641c85.802

将来の方向性

In cases of pseudomembranous colitis suspected or confirmed to be caused by Clindamycin palmitate hydrochloride, ongoing antibiotic use not directed against C.difficile may need to be discontinued . Appropriate fluid and electrolyte management, protein supplementation, antibiotic treatment of C.difficile, and surgical evaluation should be instituted as clinically indicated .

Relevant Papers

There are several papers related to Clindamycin palmitate hydrochloride. For example, one paper discusses the formulation optimization of selective laser sintering 3D-printed tablets of Clindamycin Palmitate Hydrochloride by response surface methodology . Another paper discusses a clinical trial of Clindamycin palmitate hydrochloride in a pediatric population . For a more comprehensive analysis, it would be beneficial to refer to these papers directly.

生化学分析

Biochemical Properties

Clindamycin palmitate hydrochloride is inactive in vitro, but rapid in vivo hydrolysis converts this compound to the antibacterially active clindamycin . Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process .

Cellular Effects

Clindamycin palmitate hydrochloride, once converted to clindamycin, is used to treat a wide variety of serious bacterial infections . It works by stopping the growth of bacteria . It has been reported that treatment with clindamycin alters the normal flora of the colon leading to overgrowth of C.difficile .

Molecular Mechanism

The molecular mechanism of action of clindamycin palmitate hydrochloride involves the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation of peptides .

Temporal Effects in Laboratory Settings

In human pharmacology, studies comparing clindamycin palmitate HCl with clindamycin hydrochloride show that both drugs reach their peak active serum concentrations at the same time, indicating a rapid hydrolysis of the palmitate to the clindamycin . After oral administration of clindamycin hydrochloride, the elimination half-life is increased to approximately 4.0 hours in the elderly .

Dosage Effects in Animal Models

In animal models, clindamycin has been shown to have a primarily bacteriostatic effect. At higher concentrations, it may be bactericidal . Significant mortality was observed in mice at an intravenous dose of 855 mg/kg and in rats at an oral or subcutaneous dose of approximately 2618 mg/kg .

Metabolic Pathways

Clindamycin undergoes hepatic metabolism primarily mediated by CYP3A4 and, to a lesser extent, CYP3A5, to form clindamycin sulfoxide and a minor metabolite, N-desmethylclindamycin .

Transport and Distribution

Clindamycin is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Clindamycin palmitate hydrochloride involves the reaction of Clindamycin with palmitic acid and hydrochloric acid to form Clindamycin palmitate, which is then reacted with hydrochloric acid to form Clindamycin palmitate hydrochloride.", "Starting Materials": ["Clindamycin", "Palmitic acid", "Hydrochloric acid"], "Reaction": ["Step 1: Clindamycin is dissolved in a suitable solvent such as water or ethanol.", "Step 2: Palmitic acid is added to the solution of Clindamycin and the mixture is heated to reflux.", "Step 3: Hydrochloric acid is added dropwise to the mixture and the reaction is allowed to continue for a specific period of time.", "Step 4: The reaction mixture is cooled and the precipitated Clindamycin palmitate is filtered and washed with a suitable solvent.", "Step 5: Clindamycin palmitate is dissolved in a suitable solvent such as water or ethanol.", "Step 6: Hydrochloric acid is added to the solution of Clindamycin palmitate and the mixture is stirred for a specific period of time.", "Step 7: The reaction mixture is cooled and the precipitated Clindamycin palmitate hydrochloride is filtered and washed with a suitable solvent.", "Step 8: The product is dried and purified using standard techniques."] }

CAS番号

25507-04-4

分子式

C34H64Cl2N2O6S

分子量

699.9 g/mol

IUPAC名

[(2R,3R,4S,5R)-6-[2-chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride

InChI

InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24?,25?,26-,28?,29+,30-,31?,32+,34+;/m0./s1

InChIキー

GTNDZRUWKHDICY-KXROMCTESA-N

異性体SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H](C(O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2CC(CN2C)CCC)O)O.Cl

SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl

正規SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl

その他のCAS番号

25507-04-4

ピクトグラム

Irritant

関連するCAS

35208-55-0 (Parent)

同義語

7-chloro-7-deoxylincomycin palmitate
7-chlorolincomycin palmitate
Cleocin palmitate
clindamycin palmitate
clindamycin palmitate hydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clindamycin palmitate hydrochloride
Reactant of Route 2
Reactant of Route 2
Clindamycin palmitate hydrochloride
Reactant of Route 3
Clindamycin palmitate hydrochloride
Reactant of Route 4
Clindamycin palmitate hydrochloride
Reactant of Route 5
Clindamycin palmitate hydrochloride
Reactant of Route 6
Clindamycin palmitate hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。